Methyl 2-cyanooct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyanooct-2-enoate is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a cyano group (–CN) and an ester group (–COOCH3) attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyanooct-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a suitable precursor such as a malonic ester, reacts with an alkyl halide to form the desired product . The reaction typically requires a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyanooct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-cyanooct-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of methyl 2-cyanooct-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: Similar in structure but with a shorter carbon chain.
Ethyl cyanoacetate: Contains an ethyl group instead of a methyl group.
Methyl 2-cyanoacrylate: Known for its use in adhesives, with a similar cyano and ester functional group.
Uniqueness
Methyl 2-cyanooct-2-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous.
Properties
CAS No. |
111735-80-9 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 2-cyanooct-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-3-4-5-6-7-9(8-11)10(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
QDFBNEYWVHRAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.